Azide-PEG3-C1-Ala
Overview
Description
Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group .
Synthesis Analysis
Azide-PEG3-C1-Ala can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular weight of Azide-PEG3-C1-Ala is 262.26 and its formula is C9H18N4O5 . The SMILES representation is NC@HC(O)=O .Physical And Chemical Properties Analysis
Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis of PROTACs
PROTACs (Proteolysis Targeting Chimeras): are molecules designed to target proteins for degradation. Azide-PEG3-C1-Ala serves as a PEG-based PROTAC linker , essential for the synthesis of PROTACs . It facilitates the connection between the ligand for an E3 ubiquitin ligase and the ligand for the target protein, exploiting the ubiquitin-proteasome system to selectively degrade target proteins .
Click Chemistry Reagent
As a click chemistry reagent , Azide-PEG3-C1-Ala contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is pivotal for creating a variety of bioconjugates in a reliable and efficient manner.
Bioorthogonal Labeling
Azide-PEG3-C1-Ala is used in bioorthogonal labeling , where it helps in the functionalization of RNA and DNA by click chemistry . This application is crucial for studying nucleic acid functions and tracking their interactions within biological systems.
PEGylation of Proteins and Nanoparticles
The azide group in Azide-PEG3-C1-Ala affects the PEGylation process of proteins, nanoparticles, and nanostructured surfaces . PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules, which can improve their stability and solubility.
Melting Behavior Analysis
Researchers use Azide-PEG3-C1-Ala to study the melting behavior of azide-terminated PEGs . The presence of azide end groups can induce defect formation in the crystal lattice, affecting the melting temperature and crystallinity, which is particularly important for solid-state applications.
Synthesis of Azide-Modified Nucleosides
Azide-PEG3-C1-Ala is involved in the synthesis of azide-modified nucleosides , which are building blocks for the functionalization of RNA and DNA . These modified nucleosides are then incorporated into oligonucleotides and cellular RNAs for various studies.
Mechanism of Action
Target of Action
Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
Azide-PEG3-C1-Ala operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a significant role in the ubiquitin-proteasome system . This system is a complex network of enzymes that tag proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged proteins . By selectively degrading target proteins, Azide-PEG3-C1-Ala can influence various biochemical pathways within the cell .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the protac molecules .
Result of Action
The primary result of Azide-PEG3-C1-Ala’s action is the selective degradation of target proteins . This degradation can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .
Action Environment
The action, efficacy, and stability of Azide-PEG3-C1-Ala can be influenced by various environmental factors. These may include the presence of copper ions for the CuAAc reaction, the availability of target proteins, and the efficiency of the ubiquitin-proteasome system . .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVZMHTTIZOKQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOC[C@H](C(=O)O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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